Silane, [(dimethylsilyl)methyl]trimethyl-
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Overview
Description
Silane, [(dimethylsilyl)methyl]trimethyl- is a chemical compound with the molecular formula C6H18Si2. It is also known as dimethyl(trimethylsilylmethyl)silane. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a dimethylsilyl group. It is a colorless liquid with a boiling point of 121°C and a density of 0.7454 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, [(dimethylsilyl)methyl]trimethyl- can be synthesized through various methods. One common method involves the reaction of trimethylsilyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds .
Industrial Production Methods
In industrial settings, the production of silane, [(dimethylsilyl)methyl]trimethyl- often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient for large-scale production and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
Silane, [(dimethylsilyl)methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [(dimethylsilyl)methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: It is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: This compound is used in the development of drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties[][3].
Mechanism of Action
The mechanism of action of silane, [(dimethylsilyl)methyl]trimethyl- involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the dimethylsilyl group.
Trimethylsilyl chloride: Contains a chlorine atom instead of the dimethylsilyl group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of the trimethylsilyl group.
Uniqueness
Silane, [(dimethylsilyl)methyl]trimethyl- is unique due to the presence of both trimethylsilyl and dimethylsilyl groups, which provide it with distinct reactivity and stability compared to other silanes. This dual functionality makes it particularly useful in applications requiring both stability and reactivity .
Properties
InChI |
InChI=1S/C6H17Si2/c1-7(2)6-8(3,4)5/h6H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOUOZYIQMYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342546 |
Source
|
Record name | AC1LBHMA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-75-9 |
Source
|
Record name | AC1LBHMA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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